molecular formula C15H34FN B14301845 1-Dodecanaminium, N,N,N-trimethyl-, fluoride CAS No. 118936-21-3

1-Dodecanaminium, N,N,N-trimethyl-, fluoride

Cat. No.: B14301845
CAS No.: 118936-21-3
M. Wt: 247.44 g/mol
InChI Key: KLTIXASWUBITSZ-UHFFFAOYSA-M
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Description

1-Dodecanaminium, N,N,N-trimethyl-, fluoride is a quaternary ammonium compound It is known for its surfactant properties, which make it useful in various industrial and scientific applications

Preparation Methods

The synthesis of 1-Dodecanaminium, N,N,N-trimethyl-, fluoride typically involves the reaction of dodecylamine with trimethylamine in the presence of a suitable fluoride source. The reaction conditions often include:

    Temperature: Moderate heating to facilitate the reaction.

    Solvent: A polar solvent like methanol or ethanol is commonly used.

    Catalyst: Sometimes, a catalyst may be employed to increase the reaction rate.

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

1-Dodecanaminium, N,N,N-trimethyl-, fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.

    Hydrolysis: In the presence of water, it can hydrolyze to form dodecylamine and trimethylamine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Dodecanaminium, N,N,N-trimethyl-, fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis buffers for protein extraction.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of 1-Dodecanaminium, N,N,N-trimethyl-, fluoride primarily involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function.

Comparison with Similar Compounds

1-Dodecanaminium, N,N,N-trimethyl-, fluoride can be compared with other quaternary ammonium compounds such as:

  • 1-Dodecanaminium, N,N,N-trimethyl-, bromide
  • 1-Dodecanaminium, N,N,N-trimethyl-, chloride
  • 1-Dodecanaminium, N,N,N-trimethyl-, iodide

These compounds share similar surfactant and antimicrobial properties but differ in their counterions (fluoride, bromide, chloride, iodide). The choice of counterion can affect the solubility, reactivity, and specific applications of the compound. For instance, the fluoride variant may have different solubility characteristics compared to the bromide or chloride variants.

Properties

CAS No.

118936-21-3

Molecular Formula

C15H34FN

Molecular Weight

247.44 g/mol

IUPAC Name

dodecyl(trimethyl)azanium;fluoride

InChI

InChI=1S/C15H34N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

KLTIXASWUBITSZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[F-]

Origin of Product

United States

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